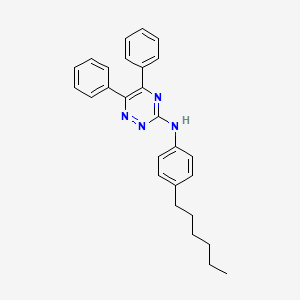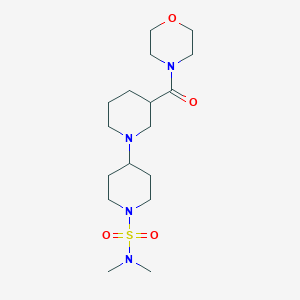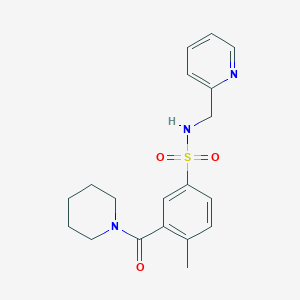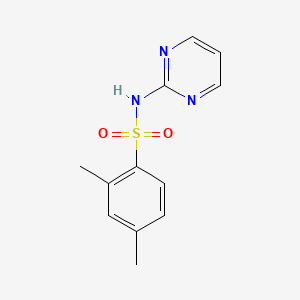
N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine, also known as HAT-CN, is a triazine compound that has been widely used in scientific research due to its unique properties. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mechanism of Action
The mechanism of action of N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine involves its ability to bind to the mPTP and inhibit its opening. This leads to the prevention of mitochondrial swelling, cytochrome c release, and cell death. N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine also acts as a ROS scavenger, which reduces oxidative stress and inflammation. Additionally, N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine has been shown to inhibit the activity of the protein kinase C (PKC) and nuclear factor kappa B (NF-κB) signaling pathways, which are involved in the regulation of cell survival and inflammation.
Biochemical and Physiological Effects
N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine has been shown to have various biochemical and physiological effects. It has been shown to reduce ROS levels and oxidative stress, which can lead to the prevention of cell death and inflammation. N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine also has anti-tumor properties, which may be due to its ability to inhibit the mPTP and PKC signaling pathways. Additionally, N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine has been shown to improve mitochondrial function and increase ATP production, which can lead to improved cellular metabolism and energy production.
Advantages and Limitations for Lab Experiments
N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine has several advantages for lab experiments. It is a potent inhibitor of the mPTP and has been shown to have anti-inflammatory and anti-tumor properties. Moreover, N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine is a fluorescent probe for the detection of ROS in cells. However, there are some limitations to the use of N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine in lab experiments. It is highly lipophilic, which can lead to issues with solubility and bioavailability. Additionally, the toxicity of N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine has not been extensively studied, which may limit its use in certain applications.
Future Directions
For the use of N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine include the development of new therapies for various pathological conditions, the further study of its toxicity, and the development of new synthesis methods.
Synthesis Methods
N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine can be synthesized using various methods, including the reaction of 4-hexylphenylboronic acid with 5,6-diphenyl-1,2,4-triazin-3-amine in the presence of a palladium catalyst. Another method involves the reaction of 4-hexylphenylisocyanate with 5,6-diphenyl-1,2,4-triazin-3-amine in the presence of a base. The yield of N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine using these methods is typically high.
Scientific Research Applications
N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine is also a potent inhibitor of the mitochondrial permeability transition pore (mPTP), which is involved in various pathological conditions, including ischemia/reperfusion injury, neurodegenerative diseases, and cancer. Moreover, N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine has been shown to have anti-inflammatory and anti-tumor properties.
properties
IUPAC Name |
N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4/c1-2-3-4-7-12-21-17-19-24(20-18-21)28-27-29-25(22-13-8-5-9-14-22)26(30-31-27)23-15-10-6-11-16-23/h5-6,8-11,13-20H,2-4,7,12H2,1H3,(H,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWARVMODYISAID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)NC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 6-[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyrimidine-4-carboxylate](/img/structure/B5303643.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5303650.png)
![2-[2-(4-fluorophenyl)vinyl]-8-quinolinol](/img/structure/B5303658.png)

![5-{3-methoxy-4-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5303669.png)
![7-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5303672.png)
![N-(4-fluorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5303696.png)

![(3aR*,6aS*)-5-[3-(1,3-benzothiazol-2-yl)propanoyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5303698.png)


![N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5303709.png)
![4-methyl-N-(4-{[(propylamino)carbonyl]amino}phenyl)benzenesulfonamide](/img/structure/B5303725.png)